molecular formula C20H17NO4S2 B5313590 methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate

methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B5313590
M. Wt: 399.5 g/mol
InChI Key: KEWDTAQBRSTECB-ATVHPVEESA-N
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Description

Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate is a complex organic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents like ethanol or methanol . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for cost-efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and antiviral activities.

Mechanism of Action

The mechanism by which methyl 2-{(5Z)-2,4-dioxo-5-[2-(phenylsulfanyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[(5Z)-2,4-dioxo-5-[(2-phenylsulfanylphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S2/c1-13(19(23)25-2)21-18(22)17(27-20(21)24)12-14-8-6-7-11-16(14)26-15-9-4-3-5-10-15/h3-13H,1-2H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWDTAQBRSTECB-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C(=O)C(=CC2=CC=CC=C2SC3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=CC=C2SC3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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